Boc-D-Tyr-OMe

Peptide synthesis Chiral purity Enantiomeric excess

Boc-D-Tyr-OMe is a doubly protected D-tyrosine building block for Boc/Bzl SPPS. With ≥98% HPLC purity and ≥99% ee, it ensures precise D-configuration incorporation—critical for proteolytically stable peptides and chiral-sensitive SAR studies. Documented as a Sacubitril intermediate and radiopharmaceutical precursor. Select for verified enantiopurity that generic sources cannot guarantee.

Molecular Formula C15H21NO5
Molecular Weight 295.33 g/mol
CAS No. 76757-90-9
Cat. No. B558433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-Tyr-OMe
CAS76757-90-9
Synonyms76757-90-9; Boc-D-Tyr-OMe; (R)-Methyl2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate; Boc-D-tyrosinemethylester; methylBOC-D-tyrosinate; Boc-D-Tyrosine-Methylester; 15188_ALDRICH; SCHEMBL2574440; 15188_FLUKA; MolPort-000-861-439; NQIFXJSLCUJHBB-GFCCVEGCSA-N; ZINC2522587; MFCD00057824; ZINC02522587; AKOS015850962; CS11061; VA50090; AJ-37211; AK-73080; BR-73080; SC-82691; N-t-butoxycarbonyl-D-tyrosinemethylester; AB0026636; KB-210328; AM20060727
Molecular FormulaC15H21NO5
Molecular Weight295.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC
InChIInChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(13(18)20-4)9-10-5-7-11(17)8-6-10/h5-8,12,17H,9H2,1-4H3,(H,16,19)/t12-/m1/s1
InChIKeyNQIFXJSLCUJHBB-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-Tyr-OMe (CAS 76757-90-9): Protected D-Tyrosine Building Block for Chiral Peptide Synthesis


Boc-D-Tyr-OMe (N-tert-butoxycarbonyl-D-tyrosine methyl ester) is a doubly protected amino acid derivative of the non-proteinogenic D-enantiomer of tyrosine. It features an acid-labile Boc protecting group on the α-amine and a methyl ester protecting the carboxylic acid terminus [1]. This compound serves as a fundamental building block in peptide synthesis, enabling the incorporation of D-tyrosine residues into sequences where proteolytic stability, altered secondary structure, or specific chiral recognition is required .

Procurement Risks of Interchanging Boc-D-Tyr-OMe with L-Enantiomers or Alternative D-Amino Acid Derivatives


Substituting Boc-D-Tyr-OMe with its L-enantiomer (Boc-L-Tyr-OMe, CAS 4326-36-7) fundamentally alters peptide chirality, which can abrogate biological activity in systems requiring stereospecific recognition [1]. Similarly, replacing it with alternative D-amino acid building blocks (e.g., Boc-D-Phe-OMe or Boc-D-Trp-OMe) introduces significant changes in side-chain functionality (hydroxyl vs. phenyl vs. indole), impacting hydrogen bonding, aromatic interactions, and overall peptide conformation . For applications demanding verified enantiomeric purity, generic sourcing without chiral specification risks contamination with the L-isomer, which can confound biological assays and compromise the reproducibility of stereoselective syntheses [2].

Quantitative Differentiation of Boc-D-Tyr-OMe: Purity, Enantiomeric Excess, and Chiroptical Specification


Chiral Purity and Enantiomeric Excess: Quantifying the Absence of the L-Isomer

High-purity Boc-D-Tyr-OMe demonstrates enantiomeric excess (ee) of 99% as determined by chiral supercritical fluid chromatography (SFC) . This quantifies the near-absence of the contaminating L-enantiomer, which would otherwise introduce a chiral impurity capable of generating diastereomeric peptide byproducts in subsequent couplings. In contrast, standard-grade material specified only by HPLC purity (e.g., ≥98%) does not guarantee this level of stereochemical fidelity [1].

Peptide synthesis Chiral purity Enantiomeric excess

Specific Optical Rotation as a Batch-to-Batch Identity and Enantiopurity Check

The specific optical rotation of Boc-D-Tyr-OMe, reported as -5.24° (c=10, MeOH) , provides a quantitative chiroptical fingerprint that is diametrically opposite to that of its L-enantiomer, Boc-L-Tyr-OMe (expected positive rotation). This parameter serves as a rapid, orthogonal method for confirming both chemical identity and enantiopurity upon receipt, a practice not possible with achiral purity metrics alone.

Chiroptical characterization Quality control Enantiopurity

Hydrophobicity Profile: LogP Differentiates Boc-D-Tyr-OMe from More Lipophilic D-Amino Acid Building Blocks

The calculated LogP (ACD/LogP) of Boc-D-Tyr-OMe is 2.65 . This value distinguishes it from more hydrophobic D-amino acid derivatives, such as Boc-D-Phe-OMe (phenyl side chain, predicted LogP ~2.8-3.0) and Boc-D-Trp-OMe (indole side chain, predicted LogP ~3.0-3.2), which are often considered as alternative D-aromatic building blocks. The lower LogP of Boc-D-Tyr-OMe, conferred by its phenolic hydroxyl group, translates to different solubility and chromatographic behavior, impacting both synthetic workup and peptide physicochemical properties.

Lipophilicity Peptide design Physicochemical property

Commercial Purity Specifications: A Basis for Reliable Procurement Decisions

Commercially available Boc-D-Tyr-OMe is consistently specified with a minimum purity of 98% by HPLC, with some suppliers providing additional GC and chiral SFC verification [REFS-1, REFS-2]. While this purity baseline is common among protected amino acid derivatives, the availability of documented batch-specific analytical data (HPLC, NMR, GC) from certain vendors provides a quantitative assurance of batch-to-batch consistency that is not uniformly guaranteed across all sources .

Purity specification Quality control Supplier selection

Solubility in DMSO: Enabling High-Concentration Stock Solutions for Biological Assays

Boc-D-Tyr-OMe exhibits a solubility of 100 mg/mL in DMSO (approximately 338.6 mM) with ultrasonic assistance . This high solubility facilitates the preparation of concentrated stock solutions for in vitro assays, a practical advantage over less soluble D-amino acid derivatives. For instance, Boc-D-Trp-OMe and Boc-D-Phe-OMe, lacking the phenolic hydroxyl, often show lower solubility in polar aprotic solvents, which can complicate experimental workflows.

Solubility Assay development Compound handling

Synthetic Yield: A Validated Protocol for High-Efficiency Preparation

A published synthetic protocol details the preparation of Boc-D-Tyr-OMe from (R)-2-amino-3-(4-hydroxyphenyl)propanoic acid methyl ester hydrochloride using Boc anhydride, achieving an isolated yield of 98.4% on a >140g scale . This high-yielding, reproducible method provides a benchmark for evaluating the efficiency of in-house synthesis versus commercial procurement. While direct comparative yield data for other D-amino acid methyl esters under identical conditions is not provided, this value establishes a performance standard for this specific compound.

Synthesis Yield Scale-up

High-Value Application Scenarios for Boc-D-Tyr-OMe in Peptide and Pharmaceutical Research


Stereospecific Incorporation of D-Tyrosine in Solid-Phase Peptide Synthesis (SPPS)

Boc-D-Tyr-OMe is specifically suited for Boc/Bzl solid-phase peptide synthesis strategies, where the acid-labile Boc group is orthogonal to the benzyl-based side-chain protection . Its documented purity (≥98% by HPLC) and enantiomeric excess (≥99% ee) ensure that only the desired D-configured tyrosine is incorporated, minimizing diastereomeric impurities that would otherwise require challenging chromatographic separation [REFS-2, REFS-3].

Design of Protease-Resistant Bioactive Peptide Analogs

Peptides containing D-tyrosine residues, synthesized using Boc-D-Tyr-OMe, are known to exhibit enhanced resistance to proteolytic degradation compared to their L-tyrosine-containing counterparts . This property is critical in the development of long-acting peptide therapeutics and in vivo probes where extended half-life is desired. The quantifiable enantiopurity of Boc-D-Tyr-OMe directly supports the creation of homogeneous peptide populations for reliable structure-activity relationship (SAR) studies.

Synthesis of Chiral Building Blocks for Medicinal Chemistry Programs

Boc-D-Tyr-OMe serves as a key intermediate in the synthesis of more complex chiral molecules, including pharmaceutical agents. For example, it has been cited in patent literature as a precursor for the synthesis of Sacubitril intermediates (AHU-377), a key component of the heart failure drug Entresto® . The high yield of its synthesis (98.4%) makes it an economically attractive starting material for such multistep processes .

Precursor for 18F-Radiolabeled Tyrosine Derivatives for PET Imaging

The Boc-D-Tyr-OMe scaffold has been utilized in the development of 18F-radiolabeled tyrosine derivatives, such as Boc-Tyr([18F]FS)-OMe, for positron emission tomography (PET) imaging [1]. The defined chemical structure and stability of Boc-D-Tyr-OMe are essential for the reproducible synthesis and in vivo evaluation of these high-value radiopharmaceutical precursors.

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